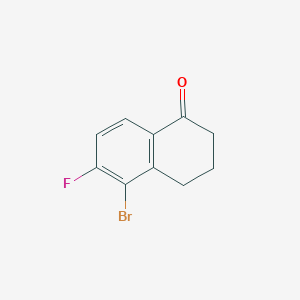
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C10H8BrFO. It has a molecular weight of 243.08 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is 1S/C10H8BrFO/c11-10-7-2-1-3-9 (13)6 (7)4-5-8 (10)12/h4-5H,1-3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a solid at room temperature .Scientific Research Applications
Synthetic Chemistry Applications
Research on compounds structurally related to "5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one" demonstrates their utility in synthetic chemistry for constructing complex molecular frameworks. For example, the synthesis and reactivity of various bromo- and fluoro-substituted dihydronaphthalenes have been explored for their applications in creating novel organic compounds. These molecules serve as key intermediates in synthesizing polycyclic aromatic hydrocarbons, naphthols, and other functionalized aromatic compounds through palladium-catalyzed coupling reactions, electrophilic substitution, and ring closure mechanisms (Gabbutt et al., 1994; Gilchrist & Summersell, 1988). These methodologies highlight the potential for "5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one" to act as a precursor in synthesizing various organic molecules with significant complexity and diversity.
Material Science and Functional Materials
The structural motifs present in "5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one" and related compounds are of interest in material science, particularly in the development of organic semiconductors, photovoltaic materials, and organic light-emitting diodes (OLEDs). The bromo- and fluoro-substituted naphthalenes are explored for their electronic properties and potential applications in electronic devices due to their ability to facilitate charge transfer and their stability under various conditions (Leroux, Mangano, & Schlosser, 2005). The manipulation of such compounds through synthetic chemistry enables the fine-tuning of electronic properties for specific applications.
Medicinal Chemistry and Drug Design
While the direct application in medicinal chemistry for "5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one" is not explicitly documented, the strategies involving similar fluoro- and bromo-substituted compounds in the synthesis of biologically active molecules are noteworthy. For instance, the development of novel anticancer agents, inhibitors, and other therapeutic agents often involves the strategic incorporation of halogen atoms to improve drug efficacy, selectivity, and metabolic stability (Das, Tang, & Evans, 2012). Therefore, compounds like "5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one" could potentially serve as building blocks in the design and synthesis of new drugs.
Safety and Hazards
The safety information for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYENTJQOLSXUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)F)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744315 |
Source


|
| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
1260007-55-3 |
Source


|
| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

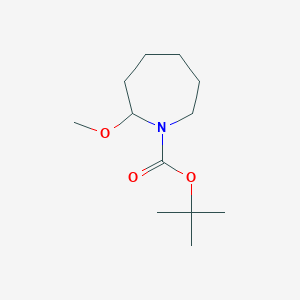
![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B1376859.png)


![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)




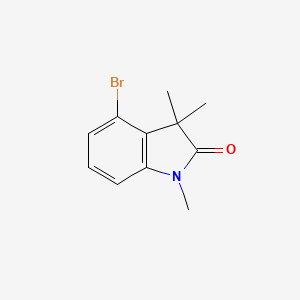
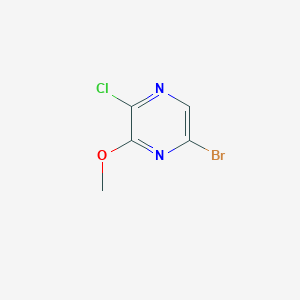
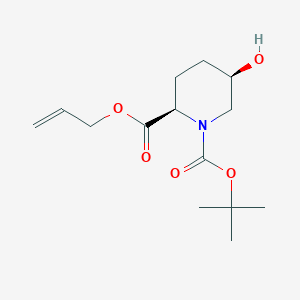
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1376880.png)
